molecular formula C9H5Cl2F3O4 B12450571 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid CAS No. 1845696-02-7

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid

Cat. No.: B12450571
CAS No.: 1845696-02-7
M. Wt: 305.03 g/mol
InChI Key: IZCXWLQZRBLYPZ-UHFFFAOYSA-N
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Description

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid is an organic compound with the molecular formula C9H5Cl2F3O3 It is known for its unique chemical structure, which includes both dichloro and trifluoromethoxy groups attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethoxy group, which can be challenging due to its reactivity. The synthesis often begins with diethylene glycol, which undergoes several transformations to introduce the dichloro and trifluoromethoxy groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid is unique due to the combination of dichloro and trifluoromethoxy groups on the phenoxyacetic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1845696-02-7

Molecular Formula

C9H5Cl2F3O4

Molecular Weight

305.03 g/mol

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethoxy)phenoxy]acetic acid

InChI

InChI=1S/C9H5Cl2F3O4/c10-5-1-4(18-9(12,13)14)2-6(11)8(5)17-3-7(15)16/h1-2H,3H2,(H,15,16)

InChI Key

IZCXWLQZRBLYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)OC(F)(F)F

Origin of Product

United States

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